N-(2-phenylethyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Description
This compound features a hybrid scaffold combining an azetidine ring, a pyrimidine moiety, and a 1,2,4-oxadiazol-5-yl group. The azetidine ring provides conformational rigidity, while the pyrimidine and oxadiazole groups contribute to hydrogen bonding and π-π stacking interactions, making it a candidate for targeting enzymes or receptors with aromatic binding pockets.
Properties
IUPAC Name |
N-(2-phenylethyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-18(21-10-7-13-5-2-1-3-6-13)24-11-14(12-24)17-22-16(23-26-17)15-19-8-4-9-20-15/h1-6,8-9,14H,7,10-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJZWRRVTLPALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable amidoxime with a nitrile under acidic or basic conditions.
Attachment of the pyrimidinyl group: This step may involve the use of a pyrimidinyl halide and a suitable base to facilitate nucleophilic substitution.
Formation of the azetidine ring: This can be done by cyclization of an appropriate precursor, such as a β-amino alcohol, under dehydrating conditions.
Coupling with the phenylethyl group: This final step may involve the use of a coupling reagent such as EDCI or DCC to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the phenylethyl or azetidine moieties.
Reduction: Reduction reactions could target the oxadiazole or pyrimidinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidinyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target pathways.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The pyrimidinyl-oxadiazole moiety suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-(2-phenylethyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide and related compounds:
Key Observations:
- Ring Size and Flexibility : The azetidine core in the target compound confers greater rigidity compared to piperidine analogs (e.g., 3-[3-(4-fluorophenyl)-...piperidine-1-carboxamide), which may enhance binding specificity but reduce conformational adaptability .
- However, fluorinated aryl groups (e.g., 4-fluorophenyl in ) enhance electronic interactions with target proteins.
- Oxadiazole Position : The 1,2,4-oxadiazol-5-yl group is conserved across analogs, suggesting its critical role in hydrogen bonding or dipole interactions.
Pharmacophoric and Binding Comparisons
A. Oxadiazole Derivatives in Antimicrobial Activity
The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide () showed superior binding to M. tuberculosis targets compared to non-fluorinated analogs. This highlights the importance of electron-withdrawing substituents (e.g., fluorine) in enhancing ligand-receptor interactions .
B. CB2 Receptor Selectivity
In , fluoropyridinyl and bromophenyl substituents on oxadiazole-propanamides conferred CB2 receptor selectivity. The target compound lacks these groups but retains the oxadiazole scaffold, suggesting it may bind to similar targets with lower specificity unless optimized .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-phenylethyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide, and how can reaction efficiency be improved?
- Methodological Answer : The compound’s synthesis typically involves multi-step coupling of azetidine derivatives with oxadiazole and pyrimidine precursors. Microwave-assisted techniques (e.g., 80–120°C, 30–60 minutes) enhance reaction rates and yields while adhering to green chemistry principles by reducing solvent use . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction optimization can employ factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended). For crystalline derivatives, X-ray crystallography resolves 3D conformation .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/colorimetric readouts. Cytotoxicity screening (MTT assay) in cancer/healthy cell lines (e.g., HEK293, HepG2) identifies selective activity. Dose-response curves (IC₅₀ calculation) and positive controls (e.g., staurosporine) ensure assay validity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Synthesize analogs with modifications to the azetidine, oxadiazole, or phenylethyl groups. Use molecular docking (AutoDock Vina, PyMOL) to predict binding interactions with target proteins (e.g., EGFR, PARP). Pair computational predictions with in vitro IC₅₀ data to validate SAR trends. Cluster analysis of bioactivity data identifies critical substituents .
Q. What strategies resolve contradictions in solubility or stability data across experimental batches?
- Methodological Answer : Employ dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Test solubility in DMSO/PBS mixtures and use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. If discrepancies persist, verify synthetic intermediates via LC-MS to rule out side products .
Q. How can computational methods enhance reaction design and mechanistic understanding?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., oxadiazole cyclization energy barriers). Use machine learning (e.g., Random Forest models) trained on reaction databases to predict optimal conditions. In situ FTIR or Raman spectroscopy monitors intermediate formation, aligning experimental data with computational predictions .
Q. What advanced models (in vivo/in silico) are appropriate for toxicity and pharmacokinetic profiling?
- Methodological Answer : Conduct ADMET predictions (SwissADME, pkCSM) to estimate permeability, metabolic stability, and hepatotoxicity. Validate with Caco-2 monolayer assays for intestinal absorption and microsomal stability tests (human liver microsomes). For in vivo studies, use rodent models to assess bioavailability and organ-specific toxicity .
Data Contradiction and Validation
Q. How should researchers address conflicting bioactivity results between academic studies?
- Methodological Answer : Replicate experiments using standardized protocols (e.g., identical cell lines, serum-free media). Perform meta-analysis of published data to identify confounding variables (e.g., assay temperature, compound aggregation). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What analytical techniques confirm the absence of synthetic byproducts affecting biological outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
